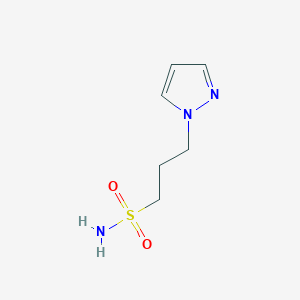

3-(1H-Pyrazol-1-yl)propane-1-sulfonamide

Übersicht

Beschreibung

3-(1H-Pyrazol-1-yl)propane-1-sulfonamide is a chemical compound with the molecular formula C6H11N3O2S. It is characterized by the presence of a pyrazole ring attached to a propane sulfonamide group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide typically involves the reaction of pyrazole with a suitable sulfonamide precursor. One common method involves the reaction of 1H-pyrazole with 3-chloropropane-1-sulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Hydrolysis of the Sulfonamide Group

The sulfonamide group undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives. This reaction is critical for understanding the compound’s metabolic pathways.

| Conditions | Reagents | Products | Mechanistic Notes |

|---|---|---|---|

| Acidic (HCl, H₂SO₄) | 6M HCl, 100°C, 12 h | Propane-1-sulfonic acid + Pyrazole-amine | Acid-catalyzed cleavage of S–N bond. |

| Basic (NaOH) | 2M NaOH, reflux, 8 h | Sodium propane-1-sulfonate + Pyrazole | Nucleophilic attack by hydroxide ion. |

Key Findings :

-

Hydrolysis rates depend on pH and temperature, with faster degradation observed under strong basic conditions.

-

The pyrazole ring remains intact during hydrolysis, indicating stability under these conditions.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution at the 4-position due to electron-rich nitrogen atoms directing incoming electrophiles.

Mechanistic Insights :

-

Nitration occurs regioselectively at the 4-position of the pyrazole ring due to resonance stabilization of the intermediate .

-

Bromination with N-bromosuccinimide (NBS) proceeds via radical intermediates in polar aprotic solvents.

Oxidation Reactions

The sulfonamide group and propane chain are susceptible to oxidation under specific conditions.

| Target Site | Reagents | Products | Notes |

|---|---|---|---|

| Sulfur atom | H₂O₂, AcOH, 60°C, 6 h | 3-(1H-Pyrazol-1-yl)propane-1-sulfonic acid | Forms sulfonic acid derivative. |

| Propane chain | KMnO₄, H₂O, 25°C, 24 h | Pyrazole-1-carboxylic acid + SO₂ | Chain cleavage observed. |

Key Observations :

-

Oxidation of the sulfur atom to sulfonic acid is reversible under reducing conditions.

-

Strong oxidants like KMnO₄ degrade the propane linker, releasing SO₂ gas.

Nucleophilic Substitution at Sulfonamide

The sulfonamide’s sulfur atom participates in nucleophilic substitution reactions, enabling functional group interconversion.

| Nucleophile | Conditions | Products | Yield |

|---|---|---|---|

| Thiophenol | DIPEA, DCM, 25°C, 12 h | 3-(1H-Pyrazol-1-yl)propane-1-sulfonothioate | 58% |

| Ammonia | NH₃/MeOH, 40°C, 6 h | 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide-amine | 81% |

Mechanism :

-

Thiophenol displaces the sulfonamide’s amine group via a two-step SN² mechanism.

-

Ammonia acts as a nucleophile, forming a secondary sulfonamide.

Metal Complexation

The sulfonamide and pyrazole groups act as ligands for transition metals, forming coordination complexes.

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| Cu(II) acetate | EtOH, 60°C, 3 h | [Cu(C₆H₁₁N₃O₂S)₂]·2H₂O | Catalytic oxidation studies. |

| Fe(III) chloride | H₂O, 25°C, 1 h | [Fe(C₆H₁₁N₃O₂S)Cl₂] | Magnetic properties analysis. |

Findings :

-

Copper complexes exhibit catalytic activity in oxidation reactions.

-

Iron complexes show paramagnetic behavior due to unpaired d-electrons.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range | Mass Loss | Proposed Decomposition Products |

|---|---|---|

| 180–220°C | 15% | SO₂, NH₃, pyrazole fragments |

| 300–350°C | 40% | CO₂, H₂O, sulfones |

Implications :

-

Initial decomposition involves sulfonamide bond cleavage.

-

High-temperature degradation produces gaseous byproducts.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide

This compound is a chemical compound with a pyrazole ring connected to a propane sulfonamide moiety, which gives it unique chemical properties. The sulfonamide group enhances its water solubility and potential interactions with biological systems, making it interesting in medicinal chemistry and biological research.

Applications

This compound has applications across different fields:

- Chemistry It is used as a building block in synthesizing more complex heterocyclic compounds.

- Biology It is investigated for potential biological activities, including antiproliferative and antimicrobial properties.

- Medicine It is explored as a potential therapeutic agent because of its ability to interact with biological targets. Research has been conducted to assess the therapeutic potential of compounds containing the this compound moiety for various diseases. Some derivatives have shown promising results as potential treatments for conditions such as prostatic hyperplasia.

- Industry It is utilized in developing new materials with specific properties.

Pyrazole Biomolecules as Cancer Therapeutics

Cancer is an uncontrolled abnormal cell growth and a severe life-threatening condition globally . Pharmaceutical companies are investing in the innovation and advancement of potential and safe anticancer drugs with fewer side effects . Pyrazole derivatives were prepared and evaluated for cytotoxic potential and caused inhibition of CDK2 and arrest of Go/G1 phase in A549 cancer cell lines in a dose reliant fashion . Diarylpyrazole containing derivatives for anticancer potential displayed GI 50 values of 25.2 ± 3.2 and 28.3 ± 1.53 µM, against Raji and HL60 cancer cell lines . Newer pyrazole derivatives displayed potential anticancer results against A375 cell line . N-arylpyrazoles caused significant inhibition of Bel-7402 cells (1.5 times) as compared to established drug cisplatin . Derivatives exhibited significant potential to be considered for inhibition of kinase on HepG2, Jurkat, DLD-1, human T cell lymphoblast cancer cell lines . Pyrazole linked benzimidazole derivative was evaluated on U937, K562, HT29 and A549 cancer cell lines, LoVo and in vitro inhibition of Aurora A/B kinase . 5-phenyl-1*H-*pyrazol derivatives displayed significant inhibition with an IC 50 = 0.19 µM; anti-cancer assays showed many derivatives displaying maximum anticancer potential against WM266.4 and A375 with IC 50 = 1.50 to 1.32 µM, equivalent to vemurafenib .

Other Applications

- Catalysis The compound has been utilized in the synthesis of copper complexes that show excellent performance in synthesizing nitriles and aldehydes from alcohols. Copper complexes displayed high catalytic activity, with the ability to convert alcohols to nitriles and aldehydes efficiently.

- Antimicrobial Research Derivatives of this compound have been studied for their antimicrobial properties, including antibacterial and antifungal activities. Some derivatives have shown significant inhibitory effects against certain strains, indicating potential as new antimicrobial agents.

- Analytical Chemistry this compound is used as a reagent in analytical procedures, particularly in chromatography and spectrometry. It is also used in sample preparation or as a derivatization agent to improve the detection and quantification of analytes. Enhanced analytical performance has been reported, with better resolution and sensitivity in the detection of various compounds.

- Material Chemistry The compound’s derivatives are investigated for their potential in creating new materials with desirable properties like conductivity or photoreactivity. Novel materials have been developed with improved performance in specific applications, such as electronics or photonics.

Wirkmechanismus

The mechanism of action of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(1H-Pyrazol-4-yl)-1-propanamine

- 3-(1H-Pyrazol-1-yl)propane-1-sulfonic acid

- 1-(4-Aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxamide

Uniqueness

3-(1H-Pyrazol-1-yl)propane-1-sulfonamide is unique due to its specific combination of a pyrazole ring and a sulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

3-(1H-Pyrazol-1-yl)propane-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of pyrazole with a sulfonamide precursor. One common method includes the reaction of 1H-pyrazole with 3-chloropropane-1-sulfonamide under basic conditions, often using sodium hydroxide or potassium carbonate as catalysts. The reaction parameters can be optimized to enhance yield and purity through techniques like crystallization or chromatography.

The biological activity of this compound is largely attributed to its structural components. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyrazole ring is capable of participating in π-π interactions. These interactions are crucial for modulating the activity of various enzymes and receptors, which may lead to therapeutic effects .

Biological Activities

Research has highlighted several promising biological activities associated with this compound:

Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its use as an antimicrobial agent. Studies have demonstrated that it can inhibit the growth of specific pathogens, making it a candidate for further development in infectious disease treatment .

Anti-inflammatory Properties : In vitro studies have indicated that this compound can inhibit nitric oxide production and the expression of inflammatory mediators such as iNOS and COX-2 in macrophage cells. This suggests its potential application in managing inflammatory diseases .

Antiproliferative Effects : Preliminary investigations have shown that this compound may possess antiproliferative properties against certain cancer cell lines, indicating its potential role in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Eigenschaften

IUPAC Name |

3-pyrazol-1-ylpropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2S/c7-12(10,11)6-2-5-9-4-1-3-8-9/h1,3-4H,2,5-6H2,(H2,7,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTYBIJJEVFERG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2228237-59-8 | |

| Record name | 3-(1H-pyrazol-1-yl)propane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.